molecular formula C11H10ClN3O2 B2627014 1H-1,2,4-Triazole-5-carboxylic acid, 3-(4-chlorophenyl)-, ethyl ester CAS No. 62230-51-7

1H-1,2,4-Triazole-5-carboxylic acid, 3-(4-chlorophenyl)-, ethyl ester

Cat. No. B2627014
CAS RN: 62230-51-7
M. Wt: 251.67
InChI Key: HOHJXKLSCXTVQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-1,2,4-Triazole-5-carboxylic acid, 3-(4-chlorophenyl)-, ethyl ester, commonly referred to as CCE, is a synthetic compound that has been studied for its potential applications in various scientific research applications. It belongs to the family of triazole compounds, which have been studied for their potential in various fields, including medicinal, agricultural, and industrial applications. CCE is a white, crystalline solid that is soluble in organic solvents such as ethanol and dimethylformamide.

Scientific Research Applications

Structural and Spectroscopic Studies

1H-1,2,4-Triazole derivatives have been the subject of extensive structural and spectroscopic studies. For example, Şahin et al. (2014) investigated compounds similar to 1H-1,2,4-Triazole-5-carboxylic acid using X-ray diffraction, IR, 1H NMR, and 13C NMR techniques. These studies reveal the molecular structure and the presence of strong intermolecular hydrogen bonds in these compounds (Şahin et al., 2014).

Synthesis and Biological Activity

The synthesis and biological activities of 1,2,4-triazole derivatives are an active area of research. Özil et al. (2015) explored the synthesis of 1,2,4-triazole derivatives and evaluated their antimicrobial, anti-lipase, and antiurease activities, highlighting their potential in medicinal chemistry (Özil et al., 2015).

Ring-Chain Tautomerism

The study of ring-chain tautomerism in 1H-1,2,4-triazole derivatives has also been reported. Pokhodylo and Obushak (2022) synthesized a 5-formyl-1H-1,2,3-triazole-4-carboxylic acid derivative and explored its tautomeric forms (Pokhodylo & Obushak, 2022).

Antibacterial Activity

1,2,4-Triazole derivatives have been examined for their antibacterial properties. For instance, Iradyan et al. (2014) synthesized 5-Thiomethylfuran-2-Carboxylic Acid Derivatives and assessed their antibacterial activities, indicating the potential use of these compounds in developing new antimicrobial agents (Iradyan et al., 2014).

Supramolecular Synthesis

The role of 1,2,4-triazole derivatives in supramolecular synthesis has been explored. Naik et al. (2010) studied the formation of three-dimensional chains from a 1,2,4-triazole-carboxylate supramolecular synthon, showing the versatility of these compounds in crystal engineering (Naik et al., 2010).

properties

IUPAC Name

ethyl 3-(4-chlorophenyl)-1H-1,2,4-triazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O2/c1-2-17-11(16)10-13-9(14-15-10)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOHJXKLSCXTVQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NN1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-(4-chlorophenyl)-1H-1,2,4-triazole-3-carboxylate

CAS RN

62230-51-7
Record name ethyl 5-(4-chlorophenyl)-1H-1,2,4-triazole-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.